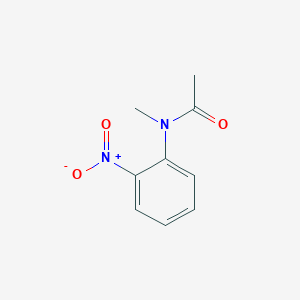
3,5-Dimethylbenzene-1,2-diamine
Vue d'ensemble
Description
3,5-Dimethylbenzene-1,2-diamine, also known as 1,2-Diamino-3,5-dimethylbenzene, is a chemical compound with the formula (CH3)2C6H4(NH2)2. It can be used as a starting material to synthesize tetramethyl quinoxaline derivatives by reacting with 1,2-dicarbonyl compounds .
Synthesis Analysis
The synthesis of 3,5-Dimethylbenzene-1,2-diamine involves the methylation of toluene and benzene . A study has reported the use of 4,5-dimethylbenzene-1,2-diamine (DMBA) as a derivatization reagent for the LC-MS analysis of Sia isomers .Molecular Structure Analysis
The molecular structure of 3,5-Dimethylbenzene-1,2-diamine consists of a benzene ring with two methyl groups and two amino groups attached to it .Chemical Reactions Analysis
3,5-Dimethylbenzene-1,2-diamine can undergo electrophilic aromatic substitution reactions. In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Applications De Recherche Scientifique
Kinetics of 1,2-Dimethylbenzene Oxidation and Ignition
- Study Context : This study focused on the oxidation of 1,2-dimethylbenzene under various conditions, providing insights into its reactivity and potential applications in combustion science.
- Key Findings : It was found that 1,2-dimethylbenzene shows higher reactivity than its isomers under certain conditions, which could be significant for applications involving combustion processes and energy production (Gaïl et al., 2008).
Synthesis and Characterization of New Polyimides
- Study Context : Research on the synthesis of new polymers using variants of dimethylbenzene-1,2-diamine.
- Key Findings : The synthesis of new polyimides using a specific diamine derivative showed that these polymers had excellent solubility and thermal stability, indicating potential applications in materials science for coatings, films, and advanced composites (Liaw et al., 2001).
Interaction of Benzene-1,2-diamines with Isocyanide Complexes of Palladium(II)
- Study Context : Investigating the reactivity of benzene-1,2-diamines with palladium complexes.
- Key Findings : The study found that certain benzene-1,2-diamines, including derivatives of dimethylbenzene-1,2-diamine, were more reactive, leading to the formation of mixed bis(diaminocarbene) complexes. This suggests potential applications in the field of catalysis and organic synthesis (Kinzhalov et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 3,5-Dimethylbenzene-1,2-diamine is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of various biomolecules.
Mode of Action
The compound interacts with its target through a process known as Electrophilic Aromatic Substitution . In this process, the electrophile (3,5-Dimethylbenzene-1,2-diamine) forms a sigma-bond with the benzene ring of the target enzyme, generating a positively charged intermediate . This interaction results in changes to the enzyme’s structure and function .
Biochemical Pathways
The interaction of 3,5-Dimethylbenzene-1,2-diamine with its target affects the biosynthesis pathways of various biomolecules . The downstream effects of these changes can influence a wide range of biological processes, although the specifics would depend on the exact context and environment.
Pharmacokinetics
It’s known that the compound’sAbsorption, Distribution, Metabolism, and Excretion (ADME) properties can significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of 3,5-Dimethylbenzene-1,2-diamine’s action are largely dependent on its interaction with its target enzyme. By influencing the function of this enzyme, the compound can alter the biosynthesis of various biomolecules, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of 3,5-Dimethylbenzene-1,2-diamine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature .
Propriétés
IUPAC Name |
3,5-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEPVFSJYHJGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394198 | |
| Record name | 3,5-dimethylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylbenzene-1,2-diamine | |
CAS RN |
3171-46-8 | |
| Record name | 3,5-Dimethyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3171-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Amino-3,5-dimethylphenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)




